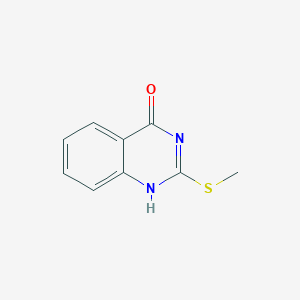

2-methylsulfanyl-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(propylene-co-ethylene) . This compound is a copolymer of propylene and ethylene, which are both olefins. It is widely used in various industrial applications due to its unique properties, such as flexibility, chemical resistance, and durability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Poly(propylene-co-ethylene) is synthesized by copolymerizing ethylene and propylene. The process involves the use of catalysts, typically Ziegler-Natta or metallocene catalysts, to facilitate the polymerization reaction. The reaction conditions include moderate temperatures and pressures to ensure efficient copolymerization .

Industrial Production Methods: In industrial settings, the production of poly(propylene-co-ethylene) involves large-scale polymerization reactors where ethylene and propylene gases are introduced. The polymerization process is controlled to achieve the desired copolymer composition and molecular weight. The resulting polymer is then pelletized for further processing .

Análisis De Reacciones Químicas

Types of Reactions: Poly(propylene-co-ethylene) primarily undergoes reactions typical of polyolefins, such as:

Oxidation: Exposure to oxygen or ozone can lead to oxidative degradation.

Cross-linking: The presence of olefinic sites allows for cross-linking reactions, especially when exposed to peroxides or sulfur.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens.

Common Reagents and Conditions:

Oxidation: Oxygen, ozone, and ultraviolet light.

Cross-linking: Peroxides (e.g., dicumyl peroxide) and sulfur.

Substitution: Halogens (e.g., chlorine, bromine) under controlled conditions.

Major Products:

Oxidation: Formation of carbonyl and hydroxyl groups.

Cross-linking: Formation of a three-dimensional network, enhancing mechanical properties.

Substitution: Halogenated polyolefins with altered chemical properties.

Aplicaciones Científicas De Investigación

Poly(propylene-co-ethylene) has a wide range of applications in scientific research and industry:

Chemistry: Used as a base material for creating various chemical derivatives and composites.

Biology: Utilized in the development of biocompatible materials for medical devices and implants.

Medicine: Employed in the production of drug delivery systems and medical packaging.

Mecanismo De Acción

The mechanism by which poly(propylene-co-ethylene) exerts its effects is primarily physical rather than chemical. Its molecular structure provides flexibility, chemical resistance, and mechanical strength. The copolymer’s properties can be tailored by adjusting the ratio of propylene to ethylene, allowing for specific applications .

Comparación Con Compuestos Similares

Polyethylene: A homopolymer of ethylene, known for its high chemical resistance and flexibility.

Polypropylene: A homopolymer of propylene, known for its rigidity and high melting point.

Ethylene-propylene-diene monomer (EPDM): A terpolymer that includes a diene component, providing enhanced cross-linking capabilities.

Uniqueness: Poly(propylene-co-ethylene) combines the properties of both polyethylene and polypropylene, offering a balance of flexibility and strength. This makes it unique compared to its homopolymer counterparts, as it can be used in applications requiring both durability and flexibility .

Propiedades

IUPAC Name |

2-methylsulfanyl-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQTWZRKDRJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=O)C2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=O)C2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5,6-Diphenyl-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B7783076.png)

![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)

![6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7783110.png)